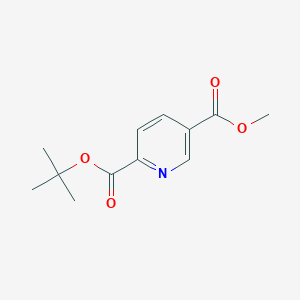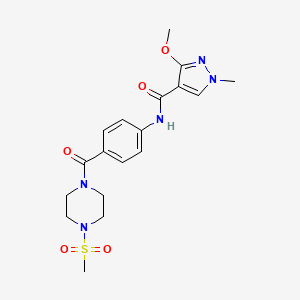
Methyl 6-tert-butoxycarbonylnicotinate
Overview
Description
Methyl 6-tert-butoxycarbonylnicotinate (Methyl 6-TBCN) is a synthetic molecule used in a variety of laboratory experiments. It is a derivative of nicotinic acid and is used as a reagent in organic synthesis. Methyl 6-TBCN is used for a variety of purposes, such as in the synthesis of drugs and other compounds, in the preparation of lipids, and in the study of enzyme kinetics.
Scientific Research Applications
- Application : Researchers have explored 6MeN as a potential alternative to nicotine in smoking cessation products and for managing central nervous system (CNS) conditions like Parkinson’s, Tourette’s, and ADHD .
- Evidence : In vivo and ex vivo models suggest that 6MeN has similar potency and binding affinity to (S)-nicotine. This pharmacological similarity makes it an intriguing candidate for further investigation .
- Safety Profile : In vitro toxicology tests (Neutral Red, Ames, and Micronucleus) indicate that 6MeN salt e-liquid formulations exhibit comparable cellular cytotoxicity and mutagenicity/genotoxicity responses to (S)-nicotine salt e-liquids .
- Aerosol Transfer Efficiency : 6MeN’s aerosol transfer efficiency is similar to nicotine when formulated in e-liquids for ENDS (82.5% for 6MeN vs. 85.6% for nicotine in freebase forms) .
- Removal of Methyl tert-Butyl Ether (MTBE) : While not directly related to nicotine, 6MeN’s adsorption and oxidation properties could be harnessed for environmental applications. Researchers have explored combined processes using materials like zeolite and activated carbon .
- Single Crystal Growth : 6MeN derivatives, such as l-valine methyl ester hydrochloride, have been synthesized for optoelectronic applications. These crystals exhibit interesting properties and are studied for potential use in devices .
Nicotine Analog for Smoking Cessation and CNS Disorders
Pharmacological Studies
Toxicological Assessments
Electronic Nicotine Delivery Systems (ENDS)
Adsorption and Oxidation Applications
Optoelectronic Materials
properties
IUPAC Name |
2-O-tert-butyl 5-O-methyl pyridine-2,5-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-12(2,3)17-11(15)9-6-5-8(7-13-9)10(14)16-4/h5-7H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVENRSFSQPOSJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NC=C(C=C1)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Tert-butyl 5-methyl pyridine-2,5-dicarboxylate | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[2-[2-(benzylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-ethylphenyl)butanamide](/img/structure/B2506371.png)
![1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)-ethanone](/img/structure/B2506373.png)
![N-[2-(3-hydroxyquinoxalin-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2506374.png)


![1-(2-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2506378.png)
![N-(pyridin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2506379.png)

![(E)-N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2506383.png)



![4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2506391.png)
![N-[5-(2,3-dihydro-1,4-dioxin-5-yl)-1,3,4-oxadiazol-2-yl]-3-ethylsulfonylbenzamide](/img/structure/B2506393.png)